6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Overview
Description
The compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a spirocyclic dione, which is a class of compounds known for their unique structural features that include a bicyclic system with one carbon atom common to both rings. This structural motif is found in various natural products and synthetic compounds, which are often explored for their potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound closely related to the one , can be synthesized through the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This method showcases the reactivity of spirocyclic diones with other reagents to form heterocyclic compounds, which could be extrapolated to the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-connected cycloalkane and dione. X-ray analysis has been used to determine the structure of related compounds, such as the product of hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, which resulted in a cyclopropane derivative . This analytical technique is crucial for confirming the stereochemistry and conformation of spirocyclic diones.
Chemical Reactions Analysis
Spirocyclic diones undergo various chemical reactions, including hydrolysis and reactions with alcohols and ketoximes. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile can lead to a mixture of cyclopropane carboxylic acid and a pyrrol derivative, depending on the conditions . Additionally, the reaction with alcohols and ketoximes can yield substituted dihydrofurans and tetrahydrochromenes . These reactions highlight the versatility of spirocyclic diones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic diones are influenced by their rigid bicyclic structure. The presence of multiple functional groups, such as ketones and nitriles, can affect their reactivity, solubility, and stability. The hydrolysis behavior, as well as the ability to form various heterocyclic compounds, suggests that these compounds have significant synthetic utility and could be used as intermediates in the synthesis of complex molecules . The synthesis of substituted 1,6-dioxaspiro[3.4]octanes from related compounds further illustrates the potential of spirocyclic diones to serve as key building blocks in organic chemistry .
Scientific Research Applications
Reduction of Thermoset Shrinkage
The compound is used in reducing the shrinkage of thermosets. Ytterbium and lanthanum triflates initiate the curing of mixtures containing this compound and diglycidyl ether of bisphenol A. This results in materials with varied shrinkage and thermal degradability, linked to the comonomer ratio and initiator used (González et al., 2006).
Corrosion Inhibition
It's utilized in corrosion inhibition. The derivatives of this compound have been studied for their inhibition properties in protecting mild steel in hydrochloric acid. These compounds are effective inhibitors and their adsorption on steel is consistent with the Langmuir isotherm model (Chafiq et al., 2020).
Kinetic Analysis in Cationic Curing
This compound is involved in the kinetic analysis of thermal cationic cure reactions. The reaction kinetics of mixtures of this compound with diglycidylether of bisphenol A, initiated by ytterbium or lanthanum triflates, have been investigated using differential scanning calorimetry (González et al., 2007).
Hydrolysis Studies
Its hydrolysis in the presence of different acids has been studied, leading to the formation of various compounds, which are significant in understanding its chemical behavior (Kayukova et al., 2007).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of heterocyclic compounds. It reacts with alcohols and ketoximes to form compounds in the 2,3-dihydrofuran and 5,6,7,8-tetrahydro-4h-chromene series, showcasing its versatility in organic synthesis (Kayukova et al., 1998).
Safety And Hazards
When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVPXNVESYGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C2(CC2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204702 | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
CAS RN |
5617-70-9 | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
We have established practical synthetic methods for penciclovir (PCV,
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